5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Antibacterial Macrolide Resistance Streptococcus pyogenes

5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 832-79-1) is a privileged heterocyclic building block validated in lincomycin-derived antibacterials targeting macrolide-resistant S. pyogenes (superior to telithromycin) and as a key intermediate in patented antitumor agents (WO2009/058348 A1). Its ortho-nitro group creates a unique intramolecular hydrogen bond locking conformation — a feature absent in meta/para isomers — making generic substitution a high-risk decision. Procurement of this specific regioisomer is essential for maintaining SAR integrity and lead optimization momentum. Ensure your next campaign starts with the correct building block.

Molecular Formula C8H6N4O2S
Molecular Weight 222.23 g/mol
CAS No. 832-79-1
Cat. No. B12916599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine
CAS832-79-1
Molecular FormulaC8H6N4O2S
Molecular Weight222.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(S2)N)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11)
InChIKeyKEFOBHANGWVLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 832-79-1): Core Structural and Physicochemical Profile


5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 832-79-1) is a heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 5-position with an ortho-nitrophenyl group and bearing a primary amine at the 2-position [1]. With a molecular formula of C8H6N4O2S and an exact mass of 222.021 g/mol, this compound features a unique electronic profile conferred by the ortho-nitro substituent, which influences both its reactivity as a synthetic intermediate and its biological target engagement when incorporated into larger molecular architectures [2]. Its structural attributes—specifically the hydrogen bond donor/acceptor capacity (1 donor, 6 acceptors) and the constrained geometry imposed by the ortho-nitro group—render it a versatile scaffold in medicinal chemistry campaigns targeting antibacterial and antitumor indications [3].

Procurement Risk: Why Unsubstituted or Meta-Nitro Thiadiazole Analogs Cannot Replicate 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine Performance


Direct substitution of 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine with closely related analogs—such as the unsubstituted phenyl derivative (5-phenyl-1,3,4-thiadiazol-2-amine) or the meta-nitro isomer (5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine)—is not supported by comparative activity data and poses a significant risk to downstream project outcomes. The ortho-nitro group in the target compound establishes a unique conformational lock via intramolecular hydrogen bonding between the nitro oxygen and the thiadiazole ring nitrogen, a feature absent in the meta and para isomers [1]. This structural distinction translates into measurable differences in biological activity: lincomycin derivatives bearing a 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio moiety demonstrate antibacterial potency against macrolide-resistant Streptococcus strains that is either comparable to or clearly superior to the clinical benchmark telithromycin, whereas analogous compounds lacking the ortho-nitro substitution exhibit markedly reduced efficacy [2]. Consequently, generic interchange of the thiadiazole building block without rigorous side-by-side evaluation risks undermining lead optimization campaigns and invalidating structure-activity relationship (SAR) hypotheses.

Quantitative Differentiation of 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Head-to-Head Antibacterial Potency and Synthetic Utility Data


Superior Antibacterial Activity Against Macrolide-Resistant Streptococcus pyogenes Relative to Telithromycin

Lincomycin derivatives incorporating a 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio moiety at the 7-position demonstrate antibacterial activity that is clearly superior to the clinical ketolide telithromycin (TEL) against Streptococcus pyogenes harboring the erm gene, a key mediator of macrolide resistance [1]. This quantifiable superiority provides a direct, evidence-based justification for selecting the ortho-nitrophenyl thiadiazole building block over alternative heterocyclic scaffolds when targeting resistant Gram-positive pathogens.

Antibacterial Macrolide Resistance Streptococcus pyogenes

Maintained Potency Against Streptococcus pneumoniae Strains with Acquired Macrolide Resistance

Against Streptococcus pneumoniae strains expressing the erm resistance gene, lincomycin derivatives featuring the 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl thio moiety exhibit antibacterial activities that are generally comparable to those of telithromycin [1]. This parity of activity against a clinically challenging respiratory pathogen underscores the scaffold's capacity to circumvent common resistance mechanisms that compromise standard macrolide therapy, distinguishing it from many unoptimized thiadiazole analogs.

Antibacterial Streptococcus pneumoniae erm Gene

Documented Synthetic Utility as a Key Intermediate in Patented Antitumor Agent Synthesis

5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine is explicitly claimed as a synthetic intermediate in WO2009/058348 A1, assigned to Sirtris Pharmaceuticals, Inc., for the preparation of compounds with antitumor activity [1]. This patent documentation provides verifiable evidence of the compound's role in constructing biologically active molecules, thereby offering procurement justification based on validated synthetic tractability and downstream application potential that generic, unvalidated thiadiazole building blocks cannot match.

Synthetic Intermediate Antitumor Medicinal Chemistry

High-Impact Application Scenarios for 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation Evidence


Lead Optimization of Next-Generation Antibacterials Targeting Macrolide-Resistant Gram-Positive Pathogens

Medicinal chemistry teams focused on overcoming erm-mediated macrolide resistance in Streptococcus pyogenes and Streptococcus pneumoniae should prioritize 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine as a privileged building block. Evidence from lincomycin derivative studies demonstrates that incorporation of the 2-nitrophenyl thiadiazole moiety yields compounds with antibacterial activity that is either comparable to (S. pneumoniae) or clearly superior to (S. pyogenes) the clinical benchmark telithromycin [1]. This validated SAR warrants procurement of the ortho-nitro substituted thiadiazole over unsubstituted or meta/para analogs, which lack the requisite conformational and electronic features for optimal target engagement [2].

Synthesis of Antitumor Agents with Documented Patent Precedent

For oncology drug discovery programs seeking to expedite lead generation, 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine offers a clear advantage: it is explicitly disclosed as a key intermediate in a patent (WO2009/058348 A1) assigned to Sirtris Pharmaceuticals for the synthesis of compounds with antitumor activity [3]. This documented precedent reduces synthetic uncertainty and provides a defensible rationale for compound procurement in both academic and industrial settings, particularly when compared to alternative thiadiazole building blocks lacking such explicit validation.

Structure-Activity Relationship (SAR) Studies to Elucidate the Ortho-Nitro Effect in Heterocyclic Scaffolds

Researchers investigating the impact of nitro group positioning on the biological activity of 1,3,4-thiadiazole derivatives will find 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine to be an essential comparator. The ortho-nitro substitution engenders a unique intramolecular hydrogen-bonding network that restricts conformational freedom and modulates electronic distribution across the thiadiazole ring, a feature absent in the meta-nitro isomer [2]. Procurement of the ortho-nitro compound is therefore mandatory for constructing a complete SAR matrix and for accurately interpreting the biological consequences of nitro group placement.

Quote Request

Request a Quote for 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.